molecular formula C13H10N2O3S B3199356 4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid CAS No. 1016837-40-3

4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid

Cat. No.: B3199356
CAS No.: 1016837-40-3
M. Wt: 274.3 g/mol
InChI Key: YCDZAGKSVJPOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid” is a chemical compound with the molecular formula C13H10N2O3S and a molecular weight of 274.3 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H10N2O3S/c14-11(16)10-2-1-7-15-12(10)19-9-5-3-8(4-6-9)13(17)18/h1-7H, (H2,14,16)(H,17,18) . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of approximately 560.9°C at 760 mmHg . Its predicted density is approximately 1.5 g/cm3 , and its refractive index is predicted to be n20D 1.71 .

Scientific Research Applications

Molecular Complex Formation

Research on ternary crystalline molecular complexes has utilized amino-substituted aromatic compounds, including 4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid, to explore charge-transfer interactions and hydrogen bonding. These studies aim to understand proton transfer levels and the influence of the crystal environment, highlighting the utility of ternary systems for studying these processes. For example, Seaton et al. (2013) synthesized four new ternary crystalline molecular complexes to investigate complementary charge transfer and hydrogen-bonding interactions (Seaton, Blagden, Munshi, & Scowen, 2013).

Antimicrobial Activity

In the realm of antimicrobial research, compounds incorporating this compound analogs have been constructed to evaluate their effectiveness against various bacteria and fungi. El-Meguid's study (2014) on benzoimidazole moiety derivatives, including those related to this compound, demonstrates significant antimicrobial activities, underscoring the potential of these compounds in medical applications (El-Meguid, 2014).

Novel Synthesis Applications

The versatility of this compound extends to its use in synthesizing new chemical entities. Studies involving the synthesis of novel compounds highlight the potential of this compound derivatives in creating biologically active molecules with potential therapeutic applications. For instance, the synthesis and study of triorganostannyl esters reveal insights into the structural properties and potential applications of these compounds in various fields, including pharmaceuticals (Tzimopoulos et al., 2010).

Safety and Hazards

As a research chemical, “4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid” should be handled with care. It is not intended for diagnostic or therapeutic use . For specific safety information, one should refer to the material safety data sheet (MSDS) provided by the supplier .

Future Directions

The future directions for the use of “4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid” would depend on the results of ongoing research. As a research chemical, it could potentially be used in a variety of scientific studies, including proteomics research .

Properties

IUPAC Name

4-(3-carbamoylpyridin-2-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c14-11(16)10-2-1-7-15-12(10)19-9-5-3-8(4-6-9)13(17)18/h1-7H,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDZAGKSVJPOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)C(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.